GW 813893 - 478644-12-1

GW 813893

Catalog Number: EVT-270556
CAS Number: 478644-12-1
Molecular Formula: C17H22ClN3O5S2
Molecular Weight: 448.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW-813893, also known as GSK-813893, is a potent, selective and orally active factor Xa inhibitor potentially for the treatment of thromboembolism. GW813893 was more than 90-fold selective over all enzymes tested, and it inhibited FXa and prothrombinase activity with a Ki of 4.0 nM and 9.7 nM, respectively. In vivo, GW813893 concentration-dependently suppressed thrombotic activity in all models tested.
Classification

GW 813893 is classified under the category of hematologic agents and is specifically categorized as a direct factor Xa inhibitor. This classification places it among other anticoagulants that target the coagulation pathway to prevent thrombosis .

Synthesis Analysis

The synthesis of GW 813893 involves several steps typical of organic synthesis in pharmaceutical chemistry. The compound's chemical formula is C17H22ClN3O5S2C_{17}H_{22}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 447.95 g/mol .

Synthetic Route

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Key Reactions:
    • N-alkylation: An alkylation reaction introduces alkyl chains to nitrogen atoms within the molecule.
    • Chlorination: Chlorine is introduced to specific positions to enhance the compound's reactivity.
    • Formation of Sulfonamide Groups: The sulfonamide moiety is crucial for the biological activity of GW 813893.
  3. Purification: The final product undergoes purification through crystallization or chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

The molecular structure of GW 813893 features a complex arrangement conducive to its function as a factor Xa inhibitor.

Structural Characteristics

  • Core Structure: The compound contains a pyrrolidine ring, which is common in many pharmaceuticals due to its ability to interact favorably with biological targets.
  • Functional Groups: Notable functional groups include:
    • Chlorine Atom: Enhances lipophilicity and bioavailability.
    • Sulfonamide Group: Essential for binding affinity to factor Xa.
  • 3D Configuration: The spatial arrangement of atoms allows for optimal interaction with the active site of factor Xa, facilitating effective inhibition.

Data and Analyses

  • Molecular Modeling Studies: Computational studies have shown that GW 813893 fits well into the active site of factor Xa, suggesting strong binding interactions that are crucial for its inhibitory action .
Chemical Reactions Analysis

GW 813893 primarily participates in reactions involving its interaction with factor Xa and potentially other serine proteases.

Key Reactions

  • Inhibition Reaction: The primary reaction of interest is the reversible binding of GW 813893 to factor Xa, blocking its enzymatic activity. This reaction can be characterized by:
    • Kinetics: The binding kinetics are essential for determining the potency of GW 813893 as an anticoagulant.
    • Selectivity: Studies indicate that GW 813893 selectively inhibits factor Xa without significantly affecting other enzymes in the coagulation pathway .
Mechanism of Action

The mechanism by which GW 813893 exerts its antithrombotic effects involves direct inhibition of factor Xa.

Detailed Mechanism

  1. Binding to Factor Xa: GW 813893 binds to the active site of factor Xa, preventing it from converting prothrombin into thrombin.
  2. Thrombin Inhibition: By inhibiting thrombin production, GW 813893 effectively reduces fibrin formation and platelet activation, leading to decreased thrombus formation.
  3. Pharmacodynamics: The pharmacodynamic profile indicates rapid action with significant effects on coagulation parameters, making it suitable for acute anticoagulation scenarios .
Physical and Chemical Properties Analysis

GW 813893 exhibits several notable physical and chemical properties that influence its pharmacological profile.

Properties

  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water, affecting its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point and Boiling Point: Specific data regarding melting and boiling points are essential for formulation development but may not be widely published due to its investigational status.

Relevant Data

  • Exact Mass: The exact mass of GW 813893 is reported as approximately 447.07447.07 g/mol .
Applications

GW 813893 has been primarily investigated for its potential applications in anticoagulation therapy.

Scientific Applications

  1. Antithrombotic Therapy: Its primary application lies in preventing venous thromboembolism after orthopedic surgeries.
  2. Research Tool: As an active-site directed inhibitor, it serves as a valuable tool in studying coagulation pathways and developing further anticoagulant therapies.
  3. Clinical Trials: Although it was withdrawn from further clinical development after phase I trials, insights gained from its study contribute to ongoing research into novel anticoagulants .
Pharmacological Characterization of GW-813893

Target Identification and Validation in Coagulation Pathways

GW-813893 is a novel, orally active inhibitor targeting Factor Xa (FXa), a pivotal serine protease in the blood coagulation cascade. FXa occupies a critical position where the intrinsic and extrinsic pathways converge, forming the tenase complex (Factor VIIa/tissue factor) and ultimately activating thrombin via the prothrombinase complex (Factor Xa/Factor Va/Ca²⁺/phospholipid) [4] [8]. FXa’s dual role in catalyzing prothrombin conversion and amplifying upstream coagulation factors makes it a high-value therapeutic target for thrombotic disorders. Preclinical validation demonstrated that selective FXa inhibition suppresses thrombus formation more efficiently than direct thrombin inhibition, as FXa blockade attenuates multiple downstream coagulation events while preserving initial hemostatic responses [1] [7]. In vivo studies in rat and rabbit thrombosis models confirmed that FXa inhibition by GW-813893 significantly reduced thrombus weight and incidence without impairing primary hemostasis [1].

Table 1: Role of Factor Xa in Coagulation Pathways

PathwayComponentsFunction of FXa
ExtrinsicTissue Factor (TF), Factor VIIaTF-VIIa complex activates FX → FXa
IntrinsicFactors IXa, VIIIa, phospholipidsTenase complex (IXa-VIIIa) activates FX → FXa
CommonProthrombinase complex (Xa-Va)FXa converts prothrombin → thrombin

Mechanism of Action as a Dual Inhibitor of Factor Xa and Prothrombinase

GW-813893 functions as an active-site-directed, dual inhibitor of both free FXa and the prothrombinase complex. It binds reversibly to the catalytic S1 and S4 subsites of FXa, blocking its ability to cleave prothrombin [1] [8]. Kinetic analyses reveal that GW-813893 exhibits potent inhibition of free FXa (Kᵢ = 4.0 nM) and retains high activity within the prothrombinase complex (Kᵢ = 9.7 nM) [1]. This dual capacity is pharmacologically significant because prothrombinase-bound FXa is ≈50× more efficient in thrombin generation than free FXa. Unlike indirect FXa inhibitors (e.g., fondaparinux), GW-813893 directly binds FXa without requiring antithrombin III, enabling suppression of clot-bound FXa and reducing thrombus propagation [7] [8]. In plasma-based clotting assays, GW-813893 prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) dose-dependently, correlating with its antithrombotic efficacy [1].

Table 2: Comparative Profile of Direct FXa Inhibitors

ParameterGW-813893RivaroxabanApixaban
FXa Kᵢ (nM)4.00.70.8
Prothrombinase Kᵢ (nM)9.72.1Not reported
Oral BioavailabilityYesYesYes
Dual FXa/Prothrombinase InhibitionYesPartialPartial

Enzyme Kinetics and Binding Affinity Studies

The inhibitory kinetics of GW-813893 were characterized using purified human FXa and prothrombinase complexes. Global progress curve analysis of dose-time dependence revealed rapid, competitive inhibition of FXa with a dissociation constant (Kₘ) of ≈2.5 μM for the substrate S-2222 [1] [6]. GW-813893 demonstrated >90-fold selectivity for FXa over related serine proteases (thrombin, Factor VIIa, Factor IXa, activated protein C) and unrelated enzymes, minimizing off-target interactions [1]. Binding studies using isothermal titration calorimetry (ITC) confirmed a 1:1 stoichiometry and high-affinity interaction (KD = 3.2 nM) with FXa’s active site. The binding was enthalpy-driven, indicating strong hydrogen bonding and van der Waals interactions with key residues (e.g., Asp189 and Gly218) in the S1 pocket [6] [9]. Pre-steady-state kinetic analyses further indicated a two-step binding mechanism: initial rapid formation of an encounter complex (kₒₙ = 1.2 × 10⁷ M⁻¹s⁻¹), followed by a conformational adjustment (kₜᵢgₕₜ = 15 s⁻¹) to achieve tight inhibition [6].

Cellular Signaling Pathways Modulated by GW-813893

Beyond anticoagulation, GW-813893 influences cellular signaling pathways via protease-activated receptors (PARs). FXa activates PAR-1 and PAR-2 on endothelial cells, fibroblasts, and platelets, triggering pro-inflammatory and pro-fibrotic responses (e.g., NF-κB activation, cytokine release, adhesion molecule expression) [8]. GW-813893 dose-dependently suppressed FXa-mediated PAR-1 signaling in human umbilical vein endothelial cells (HUVECs), reducing:

Properties

CAS Number

478644-12-1

Product Name

GW 813893

IUPAC Name

(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide

Molecular Formula

C17H22ClN3O5S2

Molecular Weight

448.0 g/mol

InChI

InChI=1S/C17H22ClN3O5S2/c1-12(16(22)20-7-9-26-10-8-20)21-6-4-14(17(21)23)19-28(24,25)11-5-13-2-3-15(18)27-13/h2-3,5,11-12,14,19H,4,6-10H2,1H3/b11-5+/t12-,14-/m0/s1

InChI Key

ACEFOQMQINFMRW-DYCFVMESSA-N

SMILES

CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl

Solubility

Soluble in DMSO

Synonyms

2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide
GW 813893
GW-813893
GW813893

Canonical SMILES

CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl

Isomeric SMILES

C[C@@H](C(=O)N1CCOCC1)N2CC[C@@H](C2=O)NS(=O)(=O)/C=C/C3=CC=C(S3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.